An In-depth Technical Guide to 2-Chloro-2'-iodobenzophenone (CAS 76049-51-9): Properties, Synthesis, and Applications in Pharmaceutical Development
An In-depth Technical Guide to 2-Chloro-2'-iodobenzophenone (CAS 76049-51-9): Properties, Synthesis, and Applications in Pharmaceutical Development
Introduction: Unveiling a Key Pharmaceutical Intermediate
2-Chloro-2'-iodobenzophenone is a halogenated aromatic ketone that has garnered significant interest in the field of medicinal chemistry and pharmaceutical development. Its unique substitution pattern, featuring a chlorine atom on one phenyl ring and an iodine atom on the other, makes it a versatile precursor for the synthesis of complex molecular architectures. The differential reactivity of the carbon-chlorine and carbon-iodine bonds allows for selective transformations, a highly desirable feature in multi-step organic synthesis. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, spectral characterization, and the primary applications of 2-Chloro-2'-iodobenzophenone, with a focus on its role as a critical building block in the synthesis of modern therapeutics. The insights provided herein are intended for researchers, scientists, and professionals engaged in drug discovery and development.
Physicochemical and Spectral Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and manufacturing. The following table summarizes the key properties of 2-Chloro-2'-iodobenzophenone.
| Property | Value | Source/Method |
| CAS Number | 76049-51-9 | - |
| Molecular Formula | C₁₃H₈ClIO | - |
| Molecular Weight | 358.56 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (predicted) | Inferred from related benzophenones |
| Melting Point | Not experimentally determined; predicted to be in the range of 60-80 °C | Estimation based on similar structures |
| Boiling Point | > 300 °C (predicted at atmospheric pressure) | Estimation based on related benzophenones |
| Solubility | Insoluble in water; soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.[1][2] | Inferred from related compounds |
| Density | > 1.5 g/cm³ (predicted) | Inferred from halogenated aromatics |
Spectral Characterization (Predicted)
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¹H NMR (500 MHz, CDCl₃): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons on the chlorinated ring will exhibit different chemical shifts and coupling patterns compared to those on the iodinated ring. The protons ortho to the iodine atom are expected to be the most downfield shifted.
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¹³C NMR (125 MHz, CDCl₃): The spectrum will display 13 distinct signals. The carbonyl carbon (C=O) is predicted to appear in the range of δ 194-198 ppm. The carbon bearing the iodine atom will be significantly shifted upfield (around δ 95-100 ppm) due to the heavy atom effect, while the carbon attached to the chlorine atom will be in the typical range for chlorinated aromatics (δ 130-135 ppm).
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretching vibration is expected in the region of 1660-1680 cm⁻¹. Additional bands corresponding to C-Cl, C-I, and aromatic C-H and C=C stretching and bending vibrations will also be present.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 358. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio). Key fragmentation patterns would likely involve the cleavage of the benzoyl groups.
Synthesis of 2-Chloro-2'-iodobenzophenone: A Detailed Protocol
The most direct and industrially scalable method for the synthesis of 2-Chloro-2'-iodobenzophenone is the Friedel-Crafts acylation of iodobenzene with 2-chlorobenzoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber) is dried in an oven and cooled under a stream of dry nitrogen.
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Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The suspension is cooled to 0-5 °C in an ice bath.
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Addition of Acyl Chloride: 2-Chlorobenzoyl chloride (1.0 equivalent) is dissolved in the same inert solvent and added dropwise to the cooled suspension of aluminum chloride via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The formation of the acylium ion complex is an exothermic process.
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Addition of Iodobenzene: Iodobenzene (1.1 equivalents) is then added dropwise to the reaction mixture over 30-45 minutes, again ensuring the temperature remains between 0-10 °C.[3]
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
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Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 2-Chloro-2'-iodobenzophenone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Caption: Role of 2-Chloro-2'-iodobenzophenone in the Lurasidone synthesis pathway.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 2-Chloro-2'-iodobenzophenone. Based on the safety data for structurally related compounds such as 2-chloroacetophenone and 1-chloro-2-iodobenzene, the following hazards should be anticipated. [4][5]
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Hazard Statements:
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H315: Causes skin irritation. [4][5] * H319: Causes serious eye irritation. [4][5] * H335: May cause respiratory irritation. [4][5]* Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Handling and Storage: 2-Chloro-2'-iodobenzophenone should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Chloro-2'-iodobenzophenone is a valuable and versatile intermediate in organic synthesis, with its most notable application being in the production of the important antipsychotic drug, Lurasidone. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. A thorough understanding of its physicochemical properties, spectral characteristics, and safe handling procedures is essential for its effective and safe utilization in research and development. As the demand for novel and effective pharmaceuticals continues to grow, the importance of key building blocks like 2-Chloro-2'-iodobenzophenone in enabling the synthesis of complex drug molecules is undeniable.
References
- Maruyama, M., & Horisawa, T. (2013).
- The Royal Society of Chemistry. (2013).
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Chemeo. Chemical Properties of 2-Chloro-4'-fluoroacetophenone (CAS 456-04-2). Retrieved from [Link]
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PubChem. 1-Chloro-2-iodobenzene | C6H4ClI | CID 11993. Retrieved from [Link]
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PubChem. 2-Iodobenzophenone | C13H9IO | CID 2759359. Retrieved from [Link]
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Chemeo. Chemical Properties of 2-Chloro-2'-hydroxy benzophenone (CAS 70288-96-9). Retrieved from [Link]
- Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132.
- Google Patents. CN106397156A - Preparation method of 2-chloro-benzophenone.
- Google Patents. CN103613491A - Preparation method of 2',2',4'-trichloroacetophenon.
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